molecular formula C18H18N2O2 B505028 N-allyl-2-[(3-methylbenzoyl)amino]benzamide

N-allyl-2-[(3-methylbenzoyl)amino]benzamide

Cat. No.: B505028
M. Wt: 294.3g/mol
InChI Key: KAZNUNHOBZUOEI-UHFFFAOYSA-N
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Description

N-allyl-2-[(3-methylbenzoyl)amino]benzamide is an organic compound belonging to the class of benzamides Benzamides are known for their wide range of applications in medicinal chemistry, industrial processes, and biological research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-2-[(3-methylbenzoyl)amino]benzamide typically involves a multi-step process. One common method starts with the nitration of m-toluic acid to obtain 2-nitro-3-methylbenzoic acid. This intermediate is then subjected to hydrogenation in the presence of a catalyst to yield 2-amino-3-methylbenzoic acid. The final step involves the reaction of this amine with prop-2-enylbenzoyl chloride under basic conditions to form the desired benzamide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-allyl-2-[(3-methylbenzoyl)amino]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-allyl-2-[(3-methylbenzoyl)amino]benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antibacterial and antioxidant properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of N-allyl-2-[(3-methylbenzoyl)amino]benzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in inhibiting inflammatory mediators and oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-allyl-2-[(3-methylbenzoyl)amino]benzamide stands out due to its unique prop-2-enyl group, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other benzamide derivatives and contributes to its diverse applications in research and industry .

Properties

Molecular Formula

C18H18N2O2

Molecular Weight

294.3g/mol

IUPAC Name

2-[(3-methylbenzoyl)amino]-N-prop-2-enylbenzamide

InChI

InChI=1S/C18H18N2O2/c1-3-11-19-18(22)15-9-4-5-10-16(15)20-17(21)14-8-6-7-13(2)12-14/h3-10,12H,1,11H2,2H3,(H,19,22)(H,20,21)

InChI Key

KAZNUNHOBZUOEI-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=CC=C2C(=O)NCC=C

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=CC=C2C(=O)NCC=C

Origin of Product

United States

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